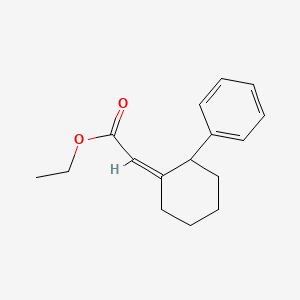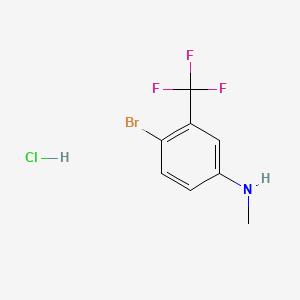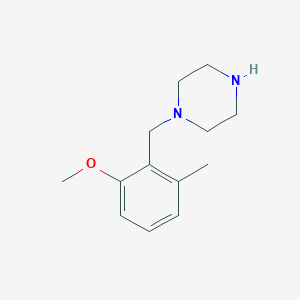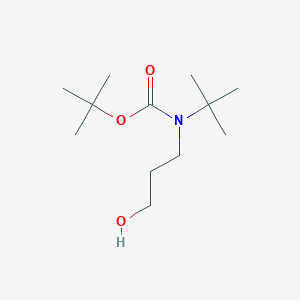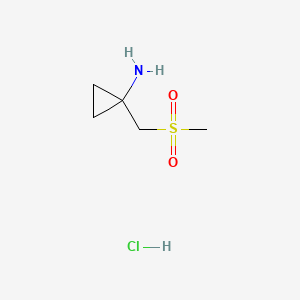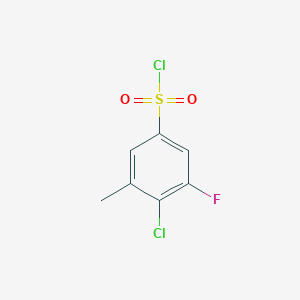![molecular formula C10H14O3 B13555234 5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is primarily used in research and development settings, particularly within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted tricyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate: A methyl ester derivative with similar structural features.
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: Lacks the hydroxymethyl group but shares the tricyclic core structure.
Uniqueness
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-5-9-1-6-3-10(9,8(12)13)4-7(6)2-9/h6-7,11H,1-5H2,(H,12,13) |
InChI-Schlüssel |
BQLDZHRXHLZKNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(C1(CC2C3)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


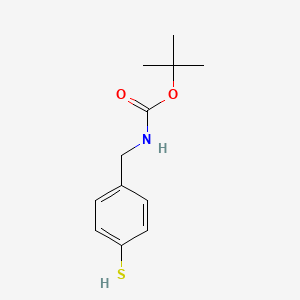
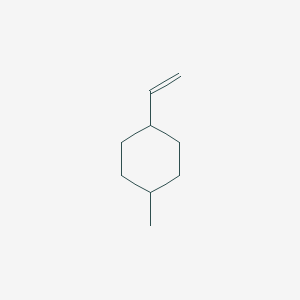
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

